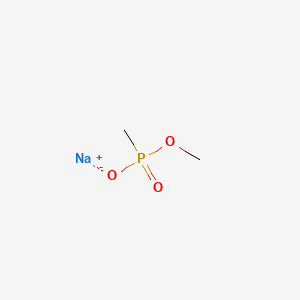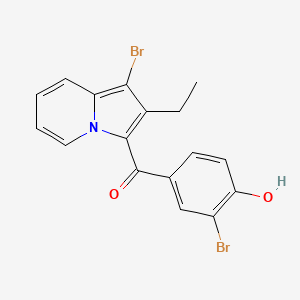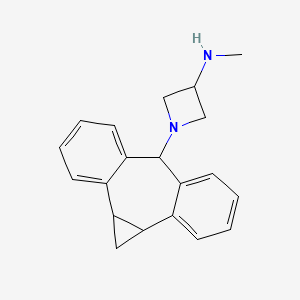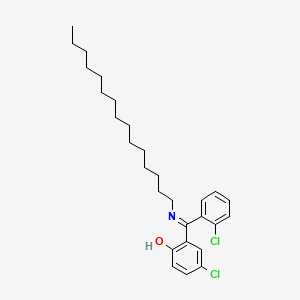
2,3,6,7-Tetramethyloct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetramethyloct-2-ene: is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its octane chain, with four methyl groups attached at the 2nd, 3rd, 6th, and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethyloct-2-ene can be achieved through several methods. One common approach involves the alkylation of octene derivatives with methylating agents under controlled conditions. For instance, the reaction of 2-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the octene backbone, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6,7-Tetramethyloct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as platinum or palladium can convert the compound into 2,3,6,7-tetramethyloctane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under specific conditions, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum (Pt) or palladium (Pd) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products:
Oxidation: Alcohols, ketones
Reduction: 2,3,6,7-Tetramethyloctane
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry: 2,3,6,7-Tetramethyloct-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the specificity and mechanism of enzymes that interact with similar compounds.
Medicine: While direct medical applications of this compound are limited, its derivatives may possess pharmacological properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including lubricants and plasticizers. Its stability and reactivity make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetramethyloct-2-ene primarily involves its interaction with chemical reagents and catalysts. The double bond in its structure is a reactive site that can participate in addition and substitution reactions. In biological systems, enzymes that catalyze reactions involving alkenes may target this compound, facilitating its transformation into other products. The molecular pathways involved depend on the specific reactions and conditions applied.
Comparaison Avec Des Composés Similaires
2,3,6,7-Tetramethyloctane: The fully saturated analog of 2,3,6,7-Tetramethyloct-2-ene, lacking the double bond.
2,3,6,7-Tetramethylhexane: A shorter chain analog with similar methyl group substitutions.
2,3,6,7-Tetramethyl-1-octene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to the specific positioning of its double bond and methyl groups. This configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in synthesis and industry.
Propriétés
Numéro CAS |
77101-68-9 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,3,6,7-tetramethyloct-2-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h9,11H,7-8H2,1-6H3 |
Clé InChI |
GVYJBXGGHBRZFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CCC(=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



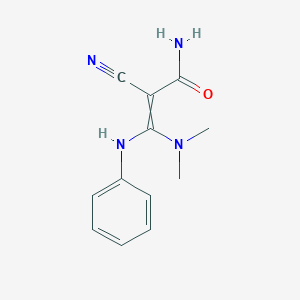
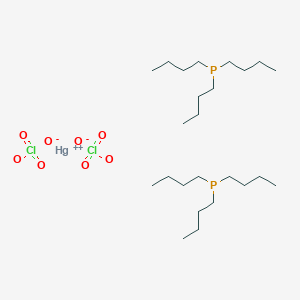
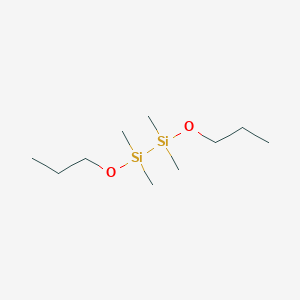
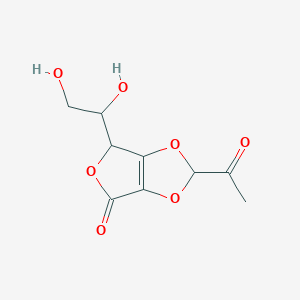
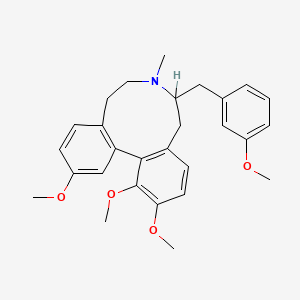
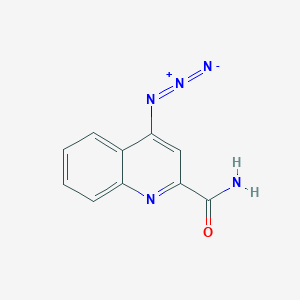
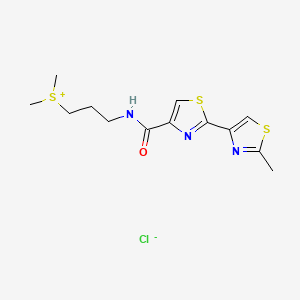
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
